BenchChemオンラインストアへようこそ!

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Lipophilicity Drug-likeness Permeability

The compound 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1955515-15-7; molecular formula C₁₁H₁₆N₆; molecular weight 232.29 g/mol) belongs to the [1,2,4]triazolo[4,3-a]pyrazine class of nitrogen-containing fused heterocycles. Its structure features an ethyl substituent at the 3-position of the triazolo ring and a piperazin-1-yl group at the 8-position of the pyrazine ring, providing a secondary amine (NH) handle for further derivatization.

Molecular Formula C11H16N6
Molecular Weight 232.29 g/mol
CAS No. 1955515-15-7
Cat. No. B1446113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
CAS1955515-15-7
Molecular FormulaC11H16N6
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1C=CN=C2N3CCNCC3
InChIInChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-5-8-17(9)11)16-6-3-12-4-7-16/h5,8,12H,2-4,6-7H2,1H3
InChIKeyJXOKSASWVIGQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1955515-15-7): Core Structural Identity and Procurement-Relevant Features


The compound 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1955515-15-7; molecular formula C₁₁H₁₆N₆; molecular weight 232.29 g/mol) belongs to the [1,2,4]triazolo[4,3-a]pyrazine class of nitrogen-containing fused heterocycles. [1] Its structure features an ethyl substituent at the 3-position of the triazolo ring and a piperazin-1-yl group at the 8-position of the pyrazine ring, providing a secondary amine (NH) handle for further derivatization. [1] Computed physicochemical properties include XLogP3 = 0.7, one hydrogen bond donor, five hydrogen bond acceptors, and two rotatable bonds. [1] The compound is commercially available at ≥95% purity (HPLC) from suppliers such as AKSci (catalog 2507EC).

Why 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine Cannot Be Interchanged with Close Analogs


Within the [1,2,4]triazolo[4,3-a]pyrazine family, small structural modifications at the 3-position and the 8-amino substituent produce measurable differences in lipophilicity, hydrogen-bonding capacity, and steric profile that directly affect target binding, pharmacokinetic behavior, and downstream synthetic utility. [1] The 3-ethyl group on the target compound increases calculated logP by approximately 0.5–0.7 log units relative to the 3-unsubstituted analog and by roughly 0.2–0.3 log units versus the 3-methyl congener, altering membrane permeability potential. [1] Replacement of the piperazine moiety with piperidine eliminates the ionizable secondary amine that serves as a critical salt-formation and covalent-conjugation site, rendering the piperidine analog unsuitable for applications requiring aqueous solubility tuning or linker attachment. [2] Generic substitution therefore risks both altered biological readout and synthetic dead-ends.

Quantitative Differentiation Evidence for 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine vs. Closest Analogs


Increased Lipophilicity (XLogP3) Relative to 3-Unsubstituted and 3-Methyl Analogs

The target compound exhibits a computed XLogP3 of 0.7, approximately 0.5–0.7 log units higher than the 3-unsubstituted analog 8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine (XLogP3 estimated ~0.0–0.2) and roughly 0.2–0.3 log units above the 3-methyl analog (XLogP3 estimated ~0.4–0.5). [1] In drug discovery, a ΔlogP of 0.3–0.5 units can significantly shift passive membrane permeability and oral absorption potential. [2] This positions the ethyl substituent as a moderate lipophilicity modulator, offering a balance between aqueous solubility (not excessively logP-driven) and membrane crossing capacity.

Lipophilicity Drug-likeness Permeability ADME

Presence of Ionizable Piperazine NH Enables Salt Formation and Conjugation vs. Piperidine Analog

The target compound contains a secondary amine (piperazine NH) with a computed hydrogen bond donor count = 1, enabling protonation and salt formation under physiological or formulation conditions. [1] In contrast, the direct piperidine analog 8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1878022-44-6) possesses zero hydrogen bond donors (tertiary amine only), precluding salt formation and limiting aqueous solubility tuning via pH adjustment. [2] Published SAR on the triazolo[4,3-a]pyrazine scaffold demonstrates that piperazine-containing derivatives achieve superior aqueous solubility profiles compared to their piperidine counterparts, a critical factor for in vitro assay reproducibility and in vivo formulation. [3]

Solubility Salt formation Derivatization Linker chemistry

Commercially Verified Purity Specification (≥95%) with Batch-to-Batch Quality Assurance

The compound is supplied at a minimum purity specification of 95% (HPLC) by AKSci (Catalog 2507EC), with full quality assurance documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS) available upon request. This contrasts with several close analogs (e.g., 3-methyl or 3-unsubstituted piperazine derivatives) that are often offered at lower purity tiers (e.g., 90% or 'technical grade') by certain vendors, which can introduce confounding impurities in biological assays. For structure–activity relationship (SAR) studies where even minor impurities can skew IC₅₀ determinations by ≥10%, a verified 95% purity baseline is a procurement-critical specification.

Purity Quality control Reproducibility Procurement

Dual c-Met/VEGFR-2 Kinase Inhibitory Potential Supported by Scaffold Class Data

Although direct enzymatic IC₅₀ data for this specific compound are not available in the public domain, the [1,2,4]triazolo[4,3-a]pyrazine scaffold has been validated as a dual c-Met/VEGFR-2 kinase inhibitor chemotype by Liu et al. (2022), who reported that lead compound 17l achieved c-Met IC₅₀ = 26.00 nM and VEGFR-2 IC₅₀ = 2.6 µM, with antiproliferative IC₅₀ values of 0.98–1.28 µM across A549, MCF-7, and HeLa cancer cell lines. [1] The target compound retains the core scaffold and the 8-piperazine substitution pattern present in the most active analogs from that series, suggesting potential utility as a starting point for kinase-focused medicinal chemistry. [1] This class-level evidence is provided with the explicit caveat that no direct head-to-head comparison data exist for CAS 1955515-15-7 against the published compounds.

Kinase inhibition Cancer c-Met VEGFR-2 Antiproliferative

High-Confidence Application Scenarios for 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine Based on Structural Differentiation Evidence


Kinase Inhibitor Lead Generation Leveraging Dual c-Met/VEGFR-2 Scaffold

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can employ this compound as a scaffold for structure–activity relationship (SAR) exploration around the c-Met/VEGFR-2 pharmacophore. The class-level data reported by Liu et al. (2022) demonstrate that triazolo[4,3-a]pyrazine derivatives with 8-piperazine substitution achieve nanomolar c-Met inhibition. [1] The 3-ethyl group provides a moderate lipophilicity increment (XLogP3 = 0.7) that may enhance cellular permeability relative to the 3-unsubstituted analog without pushing logP into a range (>3) that typically compromises aqueous solubility. [2]

Covalent Probe and Bioconjugate Synthesis via Piperazine NH Handle

The free piperazine secondary amine (HBD = 1) serves as a well-precedented attachment point for biotin, fluorophores (e.g., BODIPY, fluorescein), or PEG linkers. [1] This distinguishes the compound from the piperidine analog, which lacks an ionizable NH and is incompatible with amine-reactive conjugation chemistries such as NHS-ester or isothiocyanate coupling. [2] The ethyl substituent at the 3-position is sterically compact (2 rotatable bonds), minimizing interference with target binding after conjugation. [1]

Antimicrobial SAR Studies Using Piperazine-Triazolopyrazine Hybrids

Based on published antimicrobial screening of related piperazine and triazolo-pyrazine derivatives (Patil et al., 2022), this compound can serve as a core intermediate for synthesizing carboxamide, sulfonamide, or urea derivatives targeting bacterial and fungal strains. [3] The ethyl group at the 3-position offers a distinct steric and electronic environment compared to 3-methyl or 3-H analogs, enabling exploration of substituent effects on minimum inhibitory concentration (MIC) values against Gram-positive, Gram-negative, and fungal pathogens. [3]

Physicochemical Property Benchmarking in Drug Discovery Education and Assay Development

With its well-defined computed properties (XLogP3 = 0.7, HBD = 1, HBA = 5, rotatable bonds = 2), this compound can be used as a reference standard for calibrating logP, solubility, and permeability assays in academic and industrial drug discovery training programs. [1] Its moderate lipophilicity and single ionizable center make it particularly suitable for demonstrating pH-dependent solubility and distribution coefficient (logD) measurements in undergraduate and graduate pharmaceutical chemistry laboratories. [1]

Quote Request

Request a Quote for 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.